1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one
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Description
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C26H26N6O and its molecular weight is 438.535. The purity is usually 95%.
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Biological Activity
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several pharmacologically relevant moieties:
- Imidazole Ring : Known for its role in various biological activities.
- Pyridazine Ring : Often associated with anticancer properties.
- Piperazine Group : Commonly found in many pharmaceuticals for its ability to enhance bioavailability.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of diphenylpropanones showed high cytotoxicity against MCF-7 breast cancer cells, outperforming the reference drug Tamoxifen in some cases .
Compound | Cell Line | Cytotoxicity | Reference |
---|---|---|---|
This compound | MCF-7 | High | |
4a (similar structure) | MCF-7 | Higher than Tamoxifen | |
4h (similar structure) | Normal Cells | Low Toxicity |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting critical enzymes involved in cancer cell proliferation.
- DNA Interaction : The pyridazine moiety may bind to nucleic acids, disrupting essential cellular processes like replication and transcription.
These interactions can lead to apoptosis in cancer cells while minimizing effects on normal cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- Synthesis and Evaluation : A study synthesized various diphenylpropanone derivatives and evaluated their cytotoxic effects. Compounds with tertiary amine side chains showed enhanced activity against breast cancer cells while maintaining low toxicity towards normal cells .
- Structure Activity Relationship (SAR) : Research into SAR has revealed that modifications to the piperazine and diphenyl groups can significantly alter the anticancer efficacy of these compounds. For example, introducing different substituents on the phenyl rings has been shown to improve biological activity .
Properties
IUPAC Name |
1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c33-26(19-23(21-7-3-1-4-8-21)22-9-5-2-6-10-22)31-17-15-30(16-18-31)24-11-12-25(29-28-24)32-14-13-27-20-32/h1-14,20,23H,15-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIZNJIJLOPDJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.